

Comparative Efficacy of Remdesivir (GS-5734) Against Diverse Ebolavirus Species

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of the broad-spectrum antiviral agent remdesivir (GS-5734) against multiple species of the Ebolavirus genus. The data presented is intended to inform research and development efforts focused on pan-ebolavirus therapeutics.

Executive Summary

Remdesivir, a monophosphoramidate prodrug of an adenosine analog, has demonstrated potent antiviral activity across a range of RNA viruses.[1] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and cessation of viral genome replication.[1] Studies have shown that remdesivir is effective not only against the Zaire ebolavirus (EBOV), the species responsible for the most significant outbreaks, but also against other pathogenic ebolaviruses, including Sudan ebolavirus (SUDV) and Bundibugyo ebolavirus (BDBV).[1] This broad-spectrum activity makes remdesivir a critical tool in the ongoing effort to develop effective countermeasures against the entire Ebolavirus genus.

Quantitative Efficacy of Remdesivir Across Ebolavirus Species



The following table summarizes the in vitro efficacy of remdesivir (GS-5734) against various Ebolavirus species and the related Marburg virus. The data is presented as the half-maximum effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays.

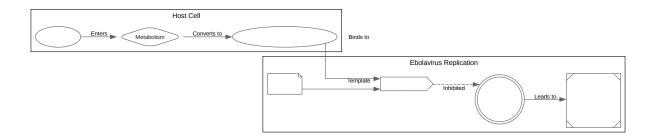
Virus Species	Strain	Cell Line	EC50 (μM)
Zaire ebolavirus (EBOV)	Makona	HeLa	~0.06 - 0.14
Zaire ebolavirus (EBOV)	Kikwit	HeLa	~0.06 - 0.14
Sudan ebolavirus (SUDV)	HeLa	~0.06 - 0.14	
Bundibugyo ebolavirus (BDBV)	HeLa	~0.06 - 0.14	_
Marburg virus (MARV)	HeLa	~0.06 - 0.14	

Data extracted from in vitro studies on the antiviral activity of GS-5734.[1]

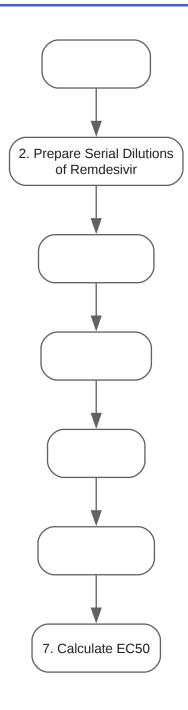
Mechanism of Action: Targeting the Viral Polymerase

Remdesivir is a prodrug that is metabolized within the host cell to its active form, an adenosine triphosphate analog. This active metabolite competes with the natural adenosine triphosphate for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, it causes delayed chain termination, effectively halting viral genome replication. The RdRp is a highly conserved enzyme across different filoviruses, which likely accounts for remdesivir's broad-spectrum activity.









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References



- 1. Micro-neutralization (MN) Assay Protocol Creative Biolabs [neutab.creative-biolabs.com]
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